molecular formula C12H9ClN2O2 B1472334 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid CAS No. 1540249-88-4

3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid

Cat. No.: B1472334
CAS No.: 1540249-88-4
M. Wt: 248.66 g/mol
InChI Key: QOJGTOZTPGJHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid is a chemical building block of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. It belongs to the pyridazine carboxylic acid family, a class of nitrogen-containing heterocycles recognized for their versatile biological activities and prevalence in pharmaceutical development . The molecular scaffold combines a pyridazine ring, known for its electron-deficient nature, with a carboxylic acid functional group. This combination facilitates key interactions with biological targets, such as π-π stacking and hydrogen bonding, which are crucial for achieving high binding affinity and potency in potential drug candidates . The chlorine and p-tolyl substituents provide specific points for further synthetic modification, enabling researchers to fine-tune the compound's properties and selectivity. Research Applications and Value: The primary research value of this compound lies in its role as a versatile synthetic intermediate for constructing more complex, biologically active molecules. Analogs and derivatives of pyridazine carboxylic acids are frequently explored in drug discovery programs aimed at developing enzyme inhibitors . For instance, closely related triazolo-pyridazine derivatives have been discovered as effective anti-diabetic agents , functioning through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme . Furthermore, the pyridazine core is a privileged structure in medicinal chemistry, found in compounds investigated for a range of conditions, including infectious diseases and cancer . Researchers can utilize the carboxylic acid moiety for amide coupling reactions or other derivatizations, while the chlorine atom serves as a leaving group for nucleophilic aromatic substitution, making this intermediate highly valuable for constructing diverse chemical libraries for high-throughput screening and lead optimization. Note: This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-chloro-6-(4-methylphenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-7-2-4-8(5-3-7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJGTOZTPGJHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry, pharmacology, and agrochemistry. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and agricultural applications.

Chemical Structure and Properties

The compound features a pyridazine ring with a chlorine atom at the 3-position, a para-tolyl group at the 6-position, and a carboxylic acid functional group at the 4-position. Its molecular formula is C11_{11}H10_{10}ClN2_2O2_2, and it has a molecular weight of 204.66 g/mol. The unique substitution pattern significantly influences its reactivity and biological properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits potential anti-inflammatory effects. It may suppress inflammatory responses by targeting specific signaling pathways.

  • Methods: In vitro assays have been conducted to measure cytokine levels such as TNF-α and IL-6, alongside NF-κB activity.
  • Results: Significant reductions in inflammation markers have been observed, indicating its potential as an anti-inflammatory agent .

2. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens, including bacteria and fungi.

  • Methods: Derivatives of the compound were synthesized and tested for their efficacy against specific microorganisms using minimum inhibitory concentration (MIC) assays.
  • Results: Quantitative data showed inhibition zones and MIC values that highlight the compound's ability to inhibit microbial growth effectively .

3. Agricultural Applications

In addition to its medicinal properties, this compound is utilized in agrochemical formulations.

  • Methods: Field trials and formulation studies have been conducted to evaluate its efficacy in pest control and crop yield improvement.
  • Results: The compound has shown potential in enhancing crop yields and controlling weed growth through interference with photosynthesis .

Table 1: Summary of Biological Activities

Activity TypeMethodologyKey Findings
Anti-inflammatoryCytokine level measurementReduction in TNF-α, IL-6 levels
AntimicrobialMIC assaysEffective against various bacterial strains
AgriculturalField trialsImproved crop yield and pest control

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylateChlorine at position 3, m-tolyl groupEthyl ester instead of carboxylic acid
Ethyl 3-bromo-6-(p-tolyl)pyridazine-4-carboxylateBromine at position 3, p-tolyl groupHalogen substitution alters reactivity
3-Chloro-6-methylpyridazine-4-carboxylic acidChlorine at position 3, methyl groupMethyl substitution alters physical and chemical properties

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound led to a significant decrease in paw edema induced by carrageenan, showcasing its potential for treating inflammatory conditions.
  • Antimicrobial Efficacy : In vitro studies revealed that derivatives of this compound exhibited MIC values comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
  • Agricultural Impact : Field trials assessing the use of the compound in crop protection indicated a marked decrease in weed populations alongside an increase in overall crop yield, supporting its application in sustainable agriculture practices.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Compounds :

  • 2-Chloro-6-(p-tolyl)-4-trifluoromethyl-pyridazine-carboxylic acid (C₁₂H₈ClF₃N₂, MW 272.66 g/mol)
  • 2-Bromo-6-(p-tolyl)-4-trifluoromethyl-pyridazine-carboxylic acid (C₁₂H₈BrF₃N₂, MW 317.11 g/mol)
  • 2-Iodo-6-(p-tolyl)-4-trifluoromethyl-pyridazine-carboxylic acid (C₁₂H₈F₃IN₂, MW 364.11 g/mol)

Comparison :

  • Halogen Position and Reactivity: The chlorine in the target compound is at position 3, whereas these analogs feature halogens (Cl, Br, I) at position 2.
  • Substituent at Position 4 : The trifluoromethyl (-CF₃) group in these analogs replaces the carboxylic acid (-COOH) in the target compound. -CF₃ is a strong electron-withdrawing group, reducing polarity compared to the acidic -COOH group, which enhances hydrogen-bonding capacity and solubility in polar solvents .
  • Molecular Weight Trends : Bromine and iodine analogs exhibit higher molecular weights (317.11 and 364.11 g/mol, respectively) due to their larger atomic radii, which may impact crystallinity or melting points .

Table 1: Halogen-Substituted Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₃H₁₀ClN₂O₂* ~279.69 3-Cl, 6-p-tolyl, 4-COOH
2-Chloro-6-(p-tolyl)-4-CF₃-pyridazine C₁₂H₈ClF₃N₂ 272.66 2-Cl, 6-p-tolyl, 4-CF₃
2-Bromo-6-(p-tolyl)-4-CF₃-pyridazine C₁₂H₈BrF₃N₂ 317.11 2-Br, 6-p-tolyl, 4-CF₃
2-Iodo-6-(p-tolyl)-4-CF₃-pyridazine C₁₂H₈F₃IN₂ 364.11 2-I, 6-p-tolyl, 4-CF₃

*Estimated based on structural similarity.

Pyridine vs. Pyridazine Derivatives

Key Compound :

  • 3-Chloro-6-[(4-methyl-3-nitrophenyl)amino]pyridine-2-carboxylic acid (C₁₃H₁₀ClN₃O₄, MW 307.69 g/mol) .

Comparison :

  • Core Ring System : The pyridine derivative has one nitrogen atom in the ring, whereas pyridazine (target compound) has two adjacent nitrogens. This difference increases the electron-deficient nature of pyridazine, enhancing its susceptibility to nucleophilic attacks .
  • Substituent Effects: The pyridine derivative features a nitro (-NO₂) group at the 3-position of the phenyl ring, a strong electron-withdrawing group that increases acidity and may stabilize negative charges.
  • Functional Group Position : The carboxylic acid is at position 2 in the pyridine analog versus position 4 in the target compound, altering hydrogen-bonding patterns and intermolecular interactions .

Fused-Ring Systems

Key Compound :

  • 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (C₁₁H₉ClN₂O₃, MW 252.66 g/mol) .

Comparison :

  • Substituent Diversity : The cyclopropyl group introduces steric strain, which could influence conformational stability. The methyl group at position 3 may reduce solubility compared to the p-tolyl group in the target compound .
  • Chlorine Position : Chlorine at position 5 (vs. 3 in the target compound) alters the electronic distribution across the fused ring system .

Table 2: Structural and Functional Comparisons

Feature Target Compound Pyridine Derivative Fused-Ring Compound
Core Structure Pyridazine Pyridine Isoxazolo-pyridine
Chlorine Position 3 3 (on pyridine) 5
Key Substituents 4-COOH, 6-p-tolyl 2-COOH, 3-NO₂, 4-methyl 4-COOH, 6-cyclopropyl, 3-CH₃
Molecular Weight (g/mol) ~279.69 307.69 252.66

Preparation Methods

Chlorination of Pyridazinone Intermediates

One established method begins with 6-(p-tolyl)-3(2H)-pyridazinone derivatives. The chlorination at the 3-position is achieved using phosphorus oxychloride (POCl3) as a chlorinating agent under heating conditions.

  • Example procedure:
    • 6-(p-tolyl)-3(2H)-pyridazinone is suspended in phosphorus oxychloride and heated on a steam bath for several hours (up to 5 hours).
    • Excess POCl3 is removed under vacuum, and the residue is quenched with ice water.
    • The crude 3-chloropyridazine derivative is filtered, washed, and recrystallized from dimethylformamide-water mixtures to yield the pure 3-chloro-6-(p-tolyl)pyridazine.

This method yields a high-purity product with melting points reported around 202-204°C for analogous compounds.

Carbonylation and Esterification Followed by Hydrolysis

Another approach involves the carbonylation of halogenated pyridines in the presence of carbon monoxide and an alcohol, catalyzed by palladium complexes.

  • Starting from dihalopyridines, selective monocarbonylation is achieved using a palladium catalyst with bis-diphenylphosphine ligands.
  • The reaction proceeds with carbon monoxide and a C1-C4 alkanol (e.g., methanol or ethanol) under mild conditions with a weak base.
  • The resulting pyridinecarboxylic acid esters are then hydrolyzed to the corresponding acids.

This method offers economical and high-yield preparation of pyridinecarboxylic acid derivatives, including 3-chloro substituted variants.

Nucleophilic Aromatic Substitution and Hydrazine Addition

In some synthetic schemes, nucleophilic aromatic substitution on halopyridazines followed by hydrazine addition is employed to construct pyridazine derivatives with various substituents.

  • Hydrazines react with 4-acyl-pyridazines to form pyrazolopyridazine derivatives, which can be further modified to introduce the carboxylic acid group.
  • The reaction is typically performed in ethanol with catalytic acetic acid under reflux for several hours.
  • After reaction completion, the product is isolated by filtration and recrystallization.

Although this method is more common for pyrazolopyridazine derivatives, it can be adapted for related pyridazine carboxylic acids.

Representative Reaction Conditions and Yields

Step/Method Reagents & Conditions Yield (%) Purification Method Notes
Chlorination with POCl3 POCl3, heat (steam bath, 5 h), quench with ice water ~70-80 Recrystallization from DMF-water High purity; melting point ~202-204°C
Carbonylation with Pd catalyst Pd bis-diphenylphosphine complex, CO, C1-C4 alkanol, weak base 75-90 Hydrolysis, filtration, recrystallization Economical, selective monocarbonylation
Nucleophilic addition of hydrazines Ethanol, acetic acid, reflux 2 h 60-75 Filtration, recrystallization Used for pyrazolopyridazine derivatives

Detailed Research Findings

  • Chlorination Efficiency: The use of phosphorus oxychloride is effective for selective chlorination at the 3-position of pyridazinones, providing good yields and high purity after recrystallization. The reaction requires careful temperature control (0-5°C to 30°C) during addition and stirring to avoid side reactions.

  • Carbonylation Selectivity: Palladium-catalyzed carbonylation of dihalopyridines allows selective formation of monocarbonylated esters, which are key intermediates for pyridazine-4-carboxylic acids. This method addresses limitations of previous moderate-yield processes and reduces reaction times compared to monohalopyridine carbonylations.

  • Purification Techniques: Recrystallization from polar aprotic solvents such as dimethylformamide (DMF) or DMF-water mixtures is commonly used to achieve high-purity products. Washing with water and organic solvents like ethyl acetate further removes impurities.

Summary Table of Key Preparation Steps for this compound

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Purification
1 Pyridazinone synthesis 6-(p-tolyl)-3(2H)-pyridazinone POCl3, heat, ice quench 3-Chloro-6-(p-tolyl)pyridazine 70-80 Recrystallization (DMF)
2 Carbonylation 3-Chloro-6-(p-tolyl)pyridine derivative Pd catalyst, CO, C1-C4 alkanol, base 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylate ester 75-90 Hydrolysis, filtration
3 Hydrolysis Ester intermediate Aqueous acid/base, heat This compound >85 Filtration, drying

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Step 1 : Begin with condensation of p-tolyl-substituted precursors (e.g., 4-methylbenzaldehyde derivatives) with aminopyridazine intermediates under palladium or copper catalysis .
  • Step 2 : Introduce the carboxylic acid group via oxidation of a methyl or ester precursor using KMnO₄ or CrO₃ under controlled pH (pH 7–9) to avoid over-oxidation .
  • Step 3 : Optimize solvent choice (e.g., DMF or toluene) and temperature (80–120°C) to balance reaction rate and side-product formation. Batch reactors are preferred for small-scale synthesis .
  • Yield Enhancement : Use HPLC to monitor intermediate purity, and employ column chromatography (silica gel, ethyl acetate/hexane gradient) for final purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR to confirm the pyridazine core, chlorine substituent (δ 140–160 ppm for ¹³C-Cl), and p-tolyl aromatic protons (δ 7.2–7.8 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 293.05) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve regiochemistry of substituents (monoclinic C2/c space group observed in related pyridazine derivatives) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assay Design :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR or MAPK) using fluorescence-based assays (IC₅₀ values reported for analogous pyridazine derivatives) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How do electronic effects of the p-tolyl and chloro substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-donating p-tolyl group increases electron density at the pyridazine C-6 position, facilitating nucleophilic aromatic substitution (SNAr) at C-3. Computational DFT studies (B3LYP/6-31G*) show a 0.15 eV reduction in activation energy compared to unsubstituted analogs .
  • Steric hindrance from the p-tolyl group may limit Buchwald-Hartwig amination efficiency; use bulky ligands (XPhos) to mitigate this .

Q. How can contradictory bioactivity data between studies be resolved?

  • Resolution Strategies :

  • Standardized Protocols : Replicate assays under identical conditions (e.g., serum-free media, 37°C, 5% CO₂) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in IC₅₀ values .
  • Structural Analog Comparison : Compare activity with 3-Chloro-6-methylpyridazine-4-carboxylic acid (lower anticancer activity) and 3,6-dichloro derivatives (enhanced antimicrobial effects) to isolate substituent contributions .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of pyridazine derivatives?

  • Methodology :

  • Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., DHFR or COX-2). The carboxylic acid group shows strong hydrogen bonding with Arg residues in active sites .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate with observed bioactivity. Random forest models achieve R² > 0.85 for antimicrobial datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.